![molecular formula C10H16O B3031375 Bicyclo[3.3.2]decan-9-one CAS No. 28054-91-3](/img/structure/B3031375.png)
Bicyclo[3.3.2]decan-9-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Bicyclo[3.3.2]decan-9-one involves various methods, including cyclization reactions of suitable precursors. Researchers have explored routes such as oxidation of norcamphor or intramolecular Diels-Alder reactions to form the bicyclic ring system .
Molecular Structure Analysis
The molecular structure of this compound consists of a nine-membered ring with two fused cyclohexane rings. The transannular methylene interaction between carbon atoms at positions 3 and 7 plays a crucial role in determining its conformation .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
Bicyclo[3.3.2]decan-9-one derivatives have been explored in the synthesis of heterocycles. Research demonstrated the creation of new 3,7,9-triheterabicyclo[3.3.2]decan-10-ones, using 3,7-diheterabicyclo[3.3.1]nonan-9-ones as precursors. These compounds exhibited a chair-boat equilibrium and were analyzed through spectral evidence and X-ray diffraction (Garrison et al., 1993).
Stereochemical Analysis
The study of stereochemistry in smaller bicycloalkanes like trans-bicyclo[4.3.1]decan-10-one was carried out. This work focused on establishing trans intrabridgehead stereochemistry through intramolecular dioxolenone photocycloaddition (Winkler, Hey & Williard, 1988).
Synthetic Intermediates
This compound derivatives were also employed as synthetic intermediates. For instance, 1-Alkoxybicyclo[4.3.1] Decan-3-Onecarboxylates were prepared via an anti-Bredt system, offering an efficient route to bicyclo[4.3.1] Decan-8-One (Momose, Masuda & Muraoka, 1984).
Conformational Studies
Significant work has been done in conformational studies of this compound and its derivatives. These studies include spectral analysis, X-ray crystallography, and theoretical calculations to understand the molecule's structure and behavior in different states (Doyle, Parker & Hafter, 1977).
Hydrogen Bonding and Crystal Engineering
Research on this compound derivatives extends to crystal engineering. This involves designing new lattice inclusion hosts and studying hydroxy group hydrogen bonding for creating new materials (Kim et al., 2002).
Catalytic Reactions
This compound frameworks have been utilized in metal-catalyzed [5+2] cycloadditions and Nazarov cyclization sequences. These methods provide access to complex molecular structures, important in the synthesis of biologically active compounds (Wender, Stemmler & Sirois, 2010).
Enantioselective Synthesis
The medium-sized rings of this compound derivatives are pivotal in the enantioselective synthesis of diquinanes, hydrindanes, and decalins, which are key scaffolds in various natural products (Heinrich et al., 2016).
Eigenschaften
IUPAC Name |
bicyclo[3.3.2]decan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-7-8-3-1-5-9(10)6-2-4-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVLIVNTLHVEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339627 | |
| Record name | Bicyclo[3.3.2]decan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28054-91-3 | |
| Record name | Bicyclo[3.3.2]decan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



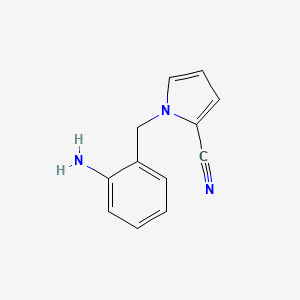
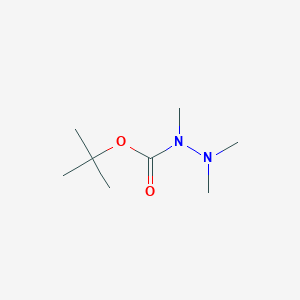
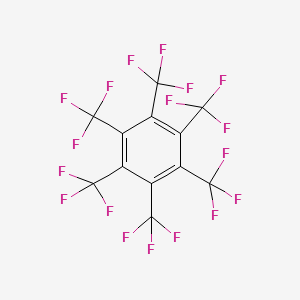
![4-oxo-4H-benzo[h]chromene-3-carbaldehyde](/img/structure/B3031297.png)
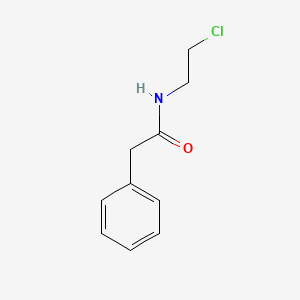


![Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B3031304.png)
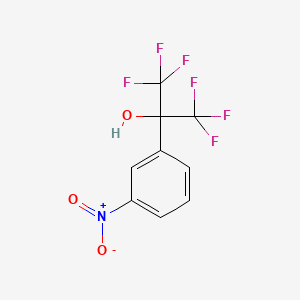

![3-[2-Fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B3031312.png)


